molecular formula C8H5N3S B1388015 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- CAS No. 1310863-71-8

1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)-

Cat. No.: B1388015
CAS No.: 1310863-71-8
M. Wt: 175.21 g/mol
InChI Key: OLQRBDZTWWGWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a cyano group at the 3-position and a thienyl group at the 5-position

Biochemical Analysis

Biochemical Properties

1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- and these biomolecules are typically characterized by binding interactions, which can lead to enzyme inhibition or activation depending on the specific context .

Cellular Effects

The effects of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity . Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Additionally, 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of key metabolites . These interactions can have significant implications for cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, the compound may be transported into the cell via specific membrane transporters, and its distribution within the cell may be influenced by binding to intracellular proteins .

Subcellular Localization

1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- is a critical factor that determines its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- typically involves the reaction of pyrazole with bromothiophene in the presence of a base such as sodium hydroxide and a solvent like ethanol. The intermediate formed is then subjected to further reactions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- is unique due to the presence of the thienyl group, which enhances its electronic properties and makes it suitable for applications in organic electronics and as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQRBDZTWWGWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)-
Reactant of Route 2
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)-
Reactant of Route 3
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)-
Reactant of Route 5
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)-
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.